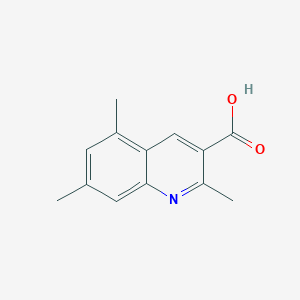
(3-(6-(Piperidin-1-ylmethyl)pyridin-2-yloxy)phenyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-(6-(Piperidin-1-ylmethyl)pyridin-2-yloxy)phenyl)methanol is a chemical compound that features a piperidine ring, a pyridine ring, and a phenylmethanol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-(6-(Piperidin-1-ylmethyl)pyridin-2-yloxy)phenyl)methanol typically involves multi-step organic reactions. One common route includes the formation of the piperidine and pyridine rings, followed by their coupling with the phenylmethanol group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems for monitoring and controlling reaction parameters is essential to achieve high throughput and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
(3-(6-(Piperidin-1-ylmethyl)pyridin-2-yloxy)phenyl)methanol can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxyl group to a carbonyl group.
Reduction: Reduction of the pyridine ring to a piperidine ring.
Substitution: Nucleophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorine under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone derivative, while reduction can produce a fully saturated piperidine ring.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (3-(6-(Piperidin-1-ylmethyl)pyridin-2-yloxy)phenyl)methanol is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its ability to bind to specific proteins or nucleic acids makes it a valuable tool for probing biological pathways.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its structural features may allow it to interact with specific biological targets, leading to the development of new drugs for treating various diseases.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various manufacturing processes.
Mecanismo De Acción
The mechanism of action of (3-(6-(Piperidin-1-ylmethyl)pyridin-2-yloxy)phenyl)methanol involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
[2-(Piperidin-1-yl)methyl]pyridine: Similar structure but lacks the phenylmethanol group.
[3-(Piperidin-1-yl)pyridin-2-yl]methanol: Similar structure but with different substitution patterns on the aromatic rings.
Uniqueness
The uniqueness of (3-(6-(Piperidin-1-ylmethyl)pyridin-2-yloxy)phenyl)methanol lies in its combination of functional groups, which provides a distinct set of chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
956593-39-8 |
|---|---|
Fórmula molecular |
C18H22N2O2 |
Peso molecular |
298.4 g/mol |
Nombre IUPAC |
[3-[6-(piperidin-1-ylmethyl)pyridin-2-yl]oxyphenyl]methanol |
InChI |
InChI=1S/C18H22N2O2/c21-14-15-6-4-8-17(12-15)22-18-9-5-7-16(19-18)13-20-10-2-1-3-11-20/h4-9,12,21H,1-3,10-11,13-14H2 |
Clave InChI |
IWDMINVLRSOZFJ-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)CC2=NC(=CC=C2)OC3=CC=CC(=C3)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-BENZO[D]IMIDAZOLE-2,5,6-TRIAMINE](/img/structure/B8271180.png)
![2,5-dimethyl-1-[4-(methylthio)phenyl]-1H-pyrrole-3-carbaldehyde](/img/structure/B8271158.png)
![1-[4-Hydroxy-3-(piperidin-1-ylmethyl)phenyl]ethan-1-one hydrochloride](/img/structure/B8271166.png)











